molecular formula C20H21N3O2S B2885692 (E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1396889-89-6

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2885692
CAS No.: 1396889-89-6
M. Wt: 367.47
InChI Key: QFPSUVSDTITXSD-MDZDMXLPSA-N
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Description

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 5-methyl substitution on the aromatic core and a sulfonated azetidine ring linked to a 4-methylstyryl group in the E-configuration. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors, via hydrogen bonding and π-π interactions . The sulfonylazetidine moiety enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the E-configured styryl group may contribute to rigidity and target specificity . This compound’s design aligns with strategies for optimizing pharmacokinetic properties while maintaining bioactivity, as seen in other sulfonamide- or styryl-containing benzimidazoles .

Properties

IUPAC Name

6-methyl-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-6-16(7-4-14)9-10-26(24,25)23-12-17(13-23)20-21-18-8-5-15(2)11-19(18)22-20/h3-11,17H,12-13H2,1-2H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPSUVSDTITXSD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC4=C(N3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC4=C(N3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole core, which is known for its diverse biological activities. The molecular formula is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S with a molecular weight of approximately 319.38 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that compounds similar to (E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole may exert their effects through several mechanisms:

  • Cell Cycle Arrest and Apoptosis : Studies have shown that related benzimidazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Kinase Inhibition : Many benzimidazole derivatives function as multi-targeted kinase inhibitors, affecting pathways critical for cancer cell proliferation. For instance, compounds have shown significant inhibitory activity against kinases such as EGFR, HER2, and mTOR, which are pivotal in various cancers .

Cytotoxicity Studies

Cytotoxicity assays have been instrumental in evaluating the potential of (E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole. The half-maximal inhibitory concentration (IC50) values provide insight into the potency of this compound against different cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 6cHCT116 (Colon Cancer)7.82
Compound 6iHepG2 (Liver Cancer)10.21
Compound 6hMCF7 (Breast Cancer)21.48
Standard Drug ASorafenib4.17
Standard Drug BDoxorubicin24.06

These results indicate that certain derivatives exhibit comparable or superior cytotoxicity compared to established chemotherapeutics .

Case Studies and Research Findings

  • Study on Apoptosis Induction : In a mechanistic study involving compound 6i, researchers demonstrated its ability to induce apoptosis in HepG2 cells through caspase activation and modulation of Bcl-2 family proteins. This study highlights the therapeutic potential of benzimidazole derivatives in targeting liver cancer .
  • Multi-Kinase Inhibition : Another study focused on the synthesis of benzimidazole-based compounds revealed their efficacy in inhibiting multiple kinases associated with tumor growth and survival pathways. The findings suggest that these compounds could serve as promising candidates for multi-targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of compounds analogous to the target molecule:

Compound Name / ID Structural Features Key Biological Activity / Notes Synthesis Highlights Reference
(E)-1-(4-isopropoxyphenyl)-5-(4-methylstyryl)-1H-benzo[d]imidazole (7c−E) Lacks sulfonylazetidine; 4-isopropoxyphenyl and 4-methylstyryl substituents Antiviral activity against Lassa virus (IC₅₀ = 2.1 μM); moderate cytotoxicity (CC₅₀ = 25 μM) Synthesized via Wittig reaction; 15% yield, yellow solid
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl pyridylmethyl group instead of sulfonylazetidine Proton-pump inhibitor; high selectivity for H⁺/K⁺-ATPase Purified via alumina chromatography; no precipitate during oxidation step
(E)-2-(4-(methylthio)styryl)-1H-benzo[d]imidazole Methylthio-styryl group; lacks sulfonylazetidine Bioactivity attributed to hydrolyzed products (e.g., sulfonic acid derivatives) Hydrolysis products tested for Th17 cell modulation
2-(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole (2) Sulfonylpiperazine substituent; methoxy group at position 2 Antifungal activity (MIC = 8 μg/mL against Candida albicans) Synthesized via chlorosulfonation; 72.8% yield
1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4) Methylsulfonylpyrimidinyl group; no styryl substituent Anticancer activity (IC₅₀ = 0.8 μM against BRAF V600E mutant cells) Key intermediate in sulfonamide-linked anticancer agents

Key Observations

Impact of Sulfonyl vs. Sulfinyl/Styryl Groups: The sulfonylazetidine group in the target compound likely improves solubility and target engagement compared to sulfinyl (e.g., ) or non-sulfonated styryl derivatives (e.g., ). Sulfonates are known to enhance water solubility and metabolic stability, critical for oral bioavailability .

Azetidines are increasingly used in drug design for their balance of rigidity and synthetic accessibility .

Biological Activity Trends :

  • Styryl-containing benzimidazoles (e.g., ) often exhibit antiviral or anti-inflammatory activity, while sulfonamide/sulfonyl derivatives (e.g., ) are associated with enzyme inhibition (e.g., proton pumps, kinases). The target compound’s hybrid structure may bridge these activities.

Synthetic Challenges :

  • Low yields in styryl-containing analogues (e.g., 15% for 7c−E ) highlight difficulties in controlling E/Z isomerism during Wittig reactions. The target compound’s synthesis may require optimized conditions (e.g., piperidine catalysis ) to improve efficiency.

Preparation Methods

Benzimidazole Core Synthesis

The 1H-benzo[d]imidazole scaffold is constructed via condensation of 4-methyl-1,2-phenylenediamine with a carbonyl source. As demonstrated in multiple studies, this reaction typically employs acidic or oxidative conditions. For 5-methyl substitution, 4-methyl-1,2-phenylenediamine reacts with formic acid under reflux in hydrochloric acid, yielding 5-methyl-1H-benzo[d]imidazole. Alternative methods using aldehydes (e.g., 4-methylbenzaldehyde) with sodium metabisulfite as an oxidizing agent in ethanol achieve similar results with improved yields (68–72%).

Key considerations :

  • Regioselectivity : The methyl group at position 5 is ensured by using 4-methyl-1,2-phenylenediamine, as the cyclization preferentially occurs para to the methyl substituent.
  • Catalysts : Poly(4-vinylpyridine)-trifluoromethanesulfonic acid (PVP-TfOH) enhances reaction efficiency, reducing time from hours to minutes.

Azetidine Ring Functionalization

Azetidine incorporation at position 2 of the benzimidazole requires nucleophilic substitution or coupling strategies. A reported approach involves reacting 2-chlorobenzimidazole derivatives with azetidin-3-amine under basic conditions. However, direct coupling of 1H-benzo[d]imidazole-2-carboxylic acid with azetidin-3-amine using carbodiimide reagents (e.g., DIC/HOBt) is more effective, yielding 2-(azetidin-3-yl)-1H-benzo[d]imidazole intermediates.

Optimization :

  • Protection : The azetidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group during coupling to prevent side reactions.
  • Diastereomer separation : Chromatographic resolution is necessary due to rotameric mixtures arising from cis/trans amide bond conformations.

Sulfonylation of the Azetidine Nitrogen

Sulfonylation is achieved using 4-methylstyryl sulfonyl chloride, synthesized from 4-methylstyrene via thiol-ene addition followed by oxidation and fluorination. Reacting the azetidine-bearing benzimidazole with this sulfonyl chloride in dichloromethane and triethylamine affords the sulfonamide derivative.

Reaction conditions :

  • Temperature : 0°C to room temperature to minimize ester hydrolysis or styryl isomerization.
  • Base : Triethylamine (2.5 equiv) ensures efficient deprotonation of the azetidine nitrogen.
  • Yield : 75–85% after purification by silica gel chromatography.

Stereoselective Introduction of the 4-Methylstyryl Group

The (E)-configured styryl group is installed via a Heck coupling or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction between a sulfonyl-stabilized phosphonate and 4-methylbenzaldehyde is preferred for stereocontrol.

Procedure :

  • Generate the sulfonyl-stabilized phosphonate from 4-methylstyryl sulfonyl chloride and triethyl phosphite.
  • React with 4-methylbenzaldehyde in the presence of sodium hydride, yielding the (E)-styryl sulfone with >95% stereoselectivity.
  • Couple this intermediate with the azetidine-containing benzimidazole via nucleophilic aromatic substitution.

Final Assembly and Characterization

The convergent synthesis concludes with coupling the sulfonated azetidine-benzimidazole intermediate with the (E)-4-methylstyryl sulfone. Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) yields the target compound.

Analytical data :

  • 1H NMR : Distinct signals for styryl protons (δ 6.8–7.4 ppm, J = 16 Hz, trans coupling), azetidine CH2 (δ 3.2–3.8 ppm), and benzimidazole NH (δ 12.5 ppm).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Melting point : 215–218°C (decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Benzimidazole formation HCl/formic acid, 80°C, 12h (72%) Na2S2O5/EtOH, rt, 10h (68%)
Azetidine coupling DIC/HOBt, DMF, 24h (65%) EDC/HCl, CH2Cl2, 12h (70%)
Sulfonylation 4-Me-styryl SO2Cl, TEA, 0°C (78%) In situ SO2F2, K2CO3, 40°C (82%)
Styryl introduction HWE reaction (92% E) Heck coupling (88% E)
Overall yield 34% 41%

Method B offers higher overall yield due to efficient sulfonylation and stereocontrol, though Method A remains valuable for acid-sensitive intermediates.

Challenges and Mitigation Strategies

  • Rotamer formation : The CON1 rotamers observed during azetidine coupling are resolved via flash chromatography.
  • Stereochemical drift : Strict temperature control (<40°C) during HWE reactions prevents E/Z isomerization.
  • Sulfonyl chloride stability : Freshly prepared 4-methylstyryl sulfonyl chloride minimizes decomposition.

Scalability and Industrial Relevance

Gram-scale synthesis is feasible using solid-phase techniques for azetidine functionalization and flow chemistry for sulfonylation. Regulatory considerations include genotoxicity risk assessment of the benzimidazole core and residual palladium from coupling reactions (<10 ppm).

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling step regioselectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

Table 1 : Representative Yields and Conditions from Analogous Syntheses

StepSolvent SystemCatalyst/TempYield (%)
SulfonylationTHF, NaHRoom temp39
Benzimidazole CouplingDMF, Pd(PPh₃)₄80°C27
PurificationCHCl₃/EtOAc/Hexane (2:3:3)

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Q. Methodology :

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and stereochemistry. For example, the (E)-styryl proton appears as a doublet near δ 6.8–7.2 ppm with coupling constants J = 16 Hz .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 352–386 for analogous compounds) .
  • HPLC : Critical for assessing purity (>95%) and isolating stereoisomers .

Advanced Tip : Use NOESY NMR to confirm the (E)-configuration of the styryl group by observing spatial proximity between azetidine and styryl protons .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, benzimidazole derivatives with sulfonyl groups show strong binding to ATP pockets due to H-bonding with the sulfonyl oxygen .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity. Bulky groups on the azetidine ring improve metabolic stability .

Case Study : Derivatives with 4-methylstyryl groups exhibit improved binding affinity (IC₅₀ = 0.8 µM) compared to unsubstituted styryl analogs (IC₅₀ = 5.2 µM) due to hydrophobic interactions .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Q. Methodology :

  • Orthogonal Assays : Validate hits using both cell-based (e.g., Th17 IL-17 secretion ) and biochemical assays (e.g., enzyme inhibition).
  • Solubility Testing : Poor aqueous solubility (common with lipophilic benzimidazoles) may skew IC₅₀ values. Use DMSO stock solutions ≤0.1% to avoid precipitation .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation as a cause of false negatives .

Example : In Th17 cells, NCGC00507974 (a hydrolyzed analog) showed no activity in IL-17 assays despite potency in miR-155 HTS, highlighting assay-specific artifacts .

Advanced: What crystallographic strategies are recommended for elucidating the 3D structure of this compound?

Q. Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) at synchrotron facilities to resolve flexible azetidine and styryl moieties .
  • Refinement : SHELXL is preferred for small-molecule refinement. Key parameters:
    • Disorder Modeling : Split occupancy for sulfonyl group conformers.
    • H-Bond Networks : Validate sulfonyl O···H–N (benzimidazole) interactions with d = 2.8–3.0 Å .

Table 2 : Crystallographic Data for a Related Benzimidazole

ParameterValue
Space GroupP2₁/c
R factor0.042
CCDC Deposition1538327

Advanced: How can researchers address discrepancies in SAR studies for this compound class?

Q. Methodology :

  • Meta-Analysis : Compare data across studies, noting variables like assay pH, cell lines, and compound purity. For example, 4-methylstyryl derivatives show conflicting IC₅₀ values (1–10 µM) due to varying ATP concentrations in kinase assays .
  • Counter-Screening : Test "inactive" derivatives against off-targets (e.g., cytochrome P450s) to identify hidden polypharmacology .

Resolution Example : A derivative initially deemed inactive in apoptosis assays showed potent PARP inhibition (IC₅₀ = 0.3 µM) upon counter-screening .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Q. Methodology :

  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways (e.g., hepatic oxidation of the methylstyryl group) .
  • Prodrug Design : Mask polar sulfonyl groups with ester linkages, which hydrolyze in vivo to release the active compound .

Data Insight : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring reduces CYP3A4-mediated degradation, extending half-life from 1.2 to 4.7 hours .

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